3-Methyl-3-pyrazolin-5-one
Overview
Description
3-Methyl-3-pyrazolin-5-one is a heterocyclic compound with the molecular formula C4H6N2O. It is an intermediate in the synthesis of various heterocyclic compounds and has been studied for its crystal structure
Mechanism of Action
Target of Action
3-Methyl-1H-Pyrazol-5-ol, also known as 3-Methyl-3-Pyrazolin-5-one, has been shown to exhibit diverse biological activities. The compound’s primary targets appear to be various human cell lines, including colorectal RKO carcinoma cells . It has also shown potent antileishmanial activity against Leishmania aethiopica clinical isolate .
Mode of Action
The compound interacts with its targets in a way that leads to cytotoxic effects. For instance, it has been found to be cytotoxic to the RKO cell line . In the case of Leishmania aethiopica, the compound exhibits potent antipromastigote activity
Biochemical Pathways
Pharmacokinetics
Some related compounds have been found to present better adme properties than reference drugs
Result of Action
The result of the action of 3-Methyl-1H-Pyrazol-5-ol is primarily cytotoxic effects on various human cell lines . It has also shown potent antileishmanial activity . In particular, one derivative of the compound was found to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells .
Action Environment
The action, efficacy, and stability of 3-Methyl-1H-Pyrazol-5-ol can be influenced by various environmental factors. For instance, the synthesis of related compounds has been successfully carried out at room temperature . .
Biochemical Analysis
Cellular Effects
It is known that it can exert antioxidant properties, which suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-3-pyrazolin-5-one is not well-defined. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-3-pyrazolin-5-one can be synthesized through the reaction of ethyl acetoacetate with methyl hydrazine. This reaction is typically carried out under solvent-free conditions, which makes it environmentally friendly and efficient . The reaction proceeds with a minimum time of 1.5 hours and involves simple workup procedures.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can yield various substituted pyrazolines.
Substitution: It can participate in substitution reactions to form a wide range of heterocyclic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
3-Methyl-3-pyrazolin-5-one has a wide range of scientific research applications:
Comparison with Similar Compounds
3-Methyl-1-phenyl-2-pyrazoline-5-one (Edaravone): Known for its neuroprotective effects and used in the treatment of stroke.
5-Methyl-1H-pyrazole-3-ol: Another pyrazole derivative with potential biological activities.
Uniqueness: 3-Methyl-3-pyrazolin-5-one is unique due to its versatility in chemical synthesis and its wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in the synthesis of complex heterocyclic compounds. Additionally, its derivatives have significant medicinal properties, highlighting its importance in pharmaceutical research .
Properties
IUPAC Name |
5-methyl-1,2-dihydropyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVHNCAJPFIFCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902472 | |
Record name | NoName_1716 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4344-87-0, 108-26-9 | |
Record name | 4344-87-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-3-pyrazolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-2-PYRAZOLIN-5-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P378M0497D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-Methyl-1H-pyrazol-5-ol, also known as 3-methyl-3-pyrazolin-5-one, has the molecular formula C4H6N2O. Its structure can exist in different tautomeric forms. X-ray crystallography studies have confirmed that the predominant tautomer in the solid state is this compound. [ [], [] ]
A: The molecular weight of 3-methyl-1H-pyrazol-5-ol is 98.10 g/mol. [ [] ]
A: Researchers commonly use techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to characterize the structure of 3-methyl-1H-pyrazol-5-ol and its derivatives. [ [], [], [], [] ]
A: Several methods have been developed for synthesizing these derivatives. One approach involves reacting two moles of 3-methyl-1H-pyrazol-5-ol with one mole of an aromatic aldehyde in the presence of a catalyst. Various catalysts have proven effective, including ZnO nanoparticles, copper chromite nanoparticles, and sulfonated nanohydroxyapatite functionalized with 2-aminoethyl dihydrogen phosphate (HAP@AEPH2-SO3H). [ [], [], [], [], [] ]
A: Yes, several environmentally friendly approaches have been reported. These include utilizing ZnAl2O4 nanoparticles in aqueous media, employing theophylline as a catalyst in an aqueous medium, and performing catalyst-free Michael additions "on water." [ [], [], [] ]
A: Studies have shown that some 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives exhibit potent antioxidant activity by inhibiting reactive oxygen species (ROS). This makes them promising candidates for further research as potential therapeutic agents. [ [] ]
A: While specific details regarding computational studies are limited within the provided abstracts, techniques like QSAR modeling could be applied to investigate the relationship between the structure of these compounds and their biological activities. [ [] ]
ANone: While specific stability data isn't directly provided in the abstracts, researchers often investigate the stability of compounds under different conditions (temperature, pH, etc.) to understand their shelf life and potential for formulation.
A: Analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of synthesized 3-methyl-1H-pyrazol-5-ol derivatives. [ [] ]
A: The crystal structure of 3-methyl-1H-pyrazol-5-ol has been studied since at least the 1970s. Early work by De Camp & Stewart in 1971 provided important structural insights. [ [], [] ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.